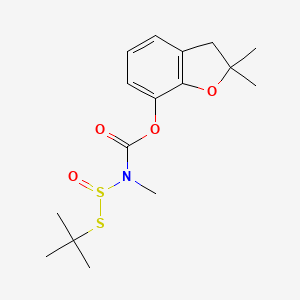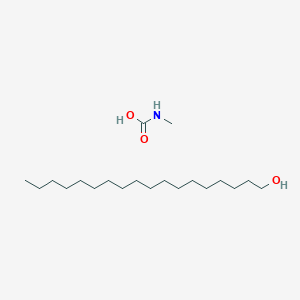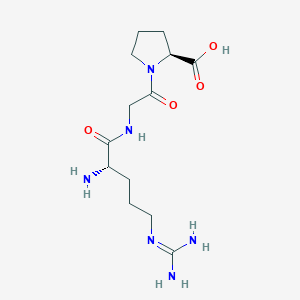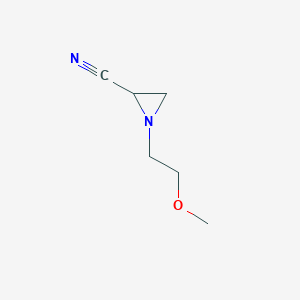
1-(2-Methoxyethyl)aziridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethyl)aziridine-2-carbonitrile is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high reactivity due to the strain in their three-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)aziridine-2-carbonitrile typically involves the reaction of 2-methoxyethylamine with a suitable precursor that introduces the aziridine ring and the nitrile group. One common method involves the cyclization of 2-methoxyethylamine with a halogenated nitrile compound under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the aziridine ring.
Industrial Production Methods: Industrial production of aziridine derivatives often involves the use of continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methoxyethyl)aziridine-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Substitution Reactions: The nitrile group can undergo substitution reactions with various electrophiles, leading to the formation of substituted aziridine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functionalized products.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Reagents such as sodium azide, lithium aluminum hydride, and Grignard reagents are commonly used.
Substitution Reactions: Electrophiles such as alkyl halides and acyl chlorides are used in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions include various substituted aziridines, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyethyl)aziridine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Aziridine derivatives are explored for their potential use in drug development, particularly as enzyme inhibitors and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyethyl)aziridine-2-carbonitrile involves its high reactivity due to the strained aziridine ring. The compound can undergo nucleophilic attack, leading to ring-opening reactions that form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, potentially inhibiting their activity. The nitrile group also contributes to the compound’s reactivity and ability to form covalent bonds with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Aziridine-2-carboxylic acid: Another aziridine derivative with a carboxylic acid group instead of a nitrile group.
2-Methylaziridine: A simpler aziridine derivative with a methyl group.
N-Tosylaziridine: An aziridine derivative with a tosyl group, known for its use in organic synthesis.
Uniqueness: 1-(2-Methoxyethyl)aziridine-2-carbonitrile is unique due to the presence of both the methoxyethyl and nitrile groups, which impart distinct reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for medicinal chemistry research.
Eigenschaften
CAS-Nummer |
75985-16-9 |
|---|---|
Molekularformel |
C6H10N2O |
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
1-(2-methoxyethyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C6H10N2O/c1-9-3-2-8-5-6(8)4-7/h6H,2-3,5H2,1H3 |
InChI-Schlüssel |
KFGMHKWLPNDKFJ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1CC1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14434591.png)

![[Chloro(2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B14434604.png)
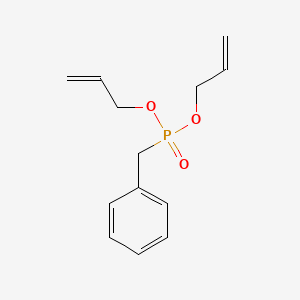
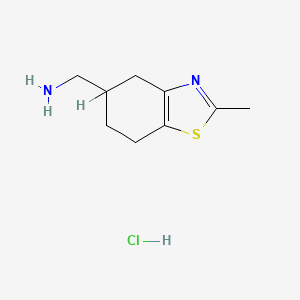
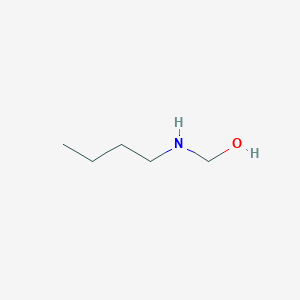
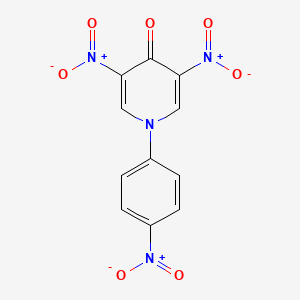
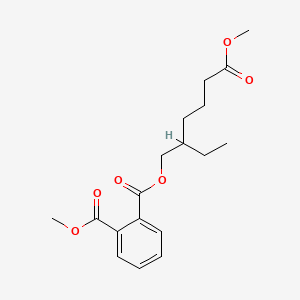
![2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]-](/img/structure/B14434645.png)
![Trimethyl[1-(phenylsulfanyl)propyl]silane](/img/structure/B14434653.png)
